CGS35066

ECE-1 inhibition IC50 Enzymology

Researchers using broad-spectrum metalloprotease inhibitors face off-target confounders from NEP and ACE, compromising mechanistic interpretation. CGS 35066 eliminates this variability as a highly selective ECE-1 aminophosphonate inhibitor (IC50 22 nM) with >100-fold selectivity over NEP (IC50 2.3 μM) and no ACE activity at pharmacologic doses. • Validated in vivo: 61-98% inhibition of big ET-1 pressor response at 0.3-10 mg/kg i.v.; 84% inhibition sustained at 120 min • ≥98% purity (HPLC), white solid, desiccate at RT • Global shipping with comprehensive CoA documentation

Molecular Formula C16H16NO6P
Molecular Weight 349.27 g/mol
Cat. No. B1263228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS35066
Synonyms3-dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
CGS 35066
CGS-35066
CGS35066
Molecular FormulaC16H16NO6P
Molecular Weight349.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O
InChIInChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)
InChIKeyCRUVAUSVWLATAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGS 35066: High-Purity Aminophosphonate ECE-1 Inhibitor for Endothelin Pathway Research


CGS 35066 (CAS 261619-50-5) is a research-grade, selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1), a zinc metalloprotease critical for the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1). As a synthetic small molecule with the IUPAC name (S)-3-(dibenzo[b,d]furan-3-yl)-2-((phosphonomethyl)amino)propanoic acid, CGS 35066 is supplied as a high-purity solid (≥98-99% by HPLC) for in vitro and in vivo experimental applications . Its structural features—specifically the conformationally restricted 3-dibenzofuranyl group—were rationally designed to confer enhanced potency and selectivity over other metalloproteases compared to earlier-generation ECE inhibitors [1]. The compound serves as a definitive pharmacological tool for dissecting the role of ECE-1 in cardiovascular pathophysiology, including hypertension, vasospasm, and heart failure models.

CGS 35066 Differentiation: Why Pan-Metalloprotease or Dual ECE/NEP Inhibitors Cannot Substitute


Substituting CGS 35066 with a generic metalloprotease inhibitor or a dual ECE/NEP inhibitor introduces significant experimental variability and compromises mechanistic interpretation. The endothelin-converting enzyme family (ECE-1, ECE-2) shares structural homology with other zinc metalloproteases, notably neutral endopeptidase 24.11 (NEP, neprilysin) and angiotensin-converting enzyme (ACE) [1]. Broad-spectrum agents like phosphoramidon inhibit ECE, NEP, and ACE, obscuring the specific contribution of ECE-1 to the observed phenotype [2]. Conversely, dual ECE/NEP inhibitors (e.g., CGS 31447) or triple vasopeptidase inhibitors (e.g., CGS 35601) deliberately engage multiple pathways, rendering them unsuitable for studies requiring isolated ECE-1 interrogation [3]. CGS 35066's engineered >100-fold selectivity window over NEP and lack of ACE inhibition at pharmacologically relevant doses ensure that observed effects—such as attenuation of big ET-1-induced pressor responses—can be unambiguously attributed to ECE-1 blockade [4]. For researchers studying the ECE-1/big ET-1/ET-1 axis, substitution with less selective tools introduces off-target confounders that invalidate dose-response and target-validation experiments.

CGS 35066 Quantitative Differentiation: Head-to-Head Selectivity, Potency, and In Vivo Efficacy vs. ECE Inhibitor Comparators


ECE-1 Inhibitory Potency: 22 nM IC50 vs. Phosphoramidon's 3.5 µM (159-fold Difference)

CGS 35066 exhibits substantially greater potency for human ECE-1 inhibition compared to the classic metalloprotease inhibitor phosphoramidon. In head-to-head in vitro enzymatic assays, CGS 35066 achieved an IC50 of 22 nM, whereas phosphoramidon required a concentration of 3.5 µM to achieve comparable inhibition [1] [2]. This 159-fold difference in potency directly translates to lower compound usage in experimental protocols and reduced likelihood of off-target metalloprotease engagement at effective ECE-1 blocking concentrations.

ECE-1 inhibition IC50 Enzymology

Selectivity Over NEP: >100-fold Discrimination vs. Dual ECE/NEP Inhibitor CGS 31447

A critical differentiator for CGS 35066 is its high selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP). CGS 35066 inhibits NEP with an IC50 of 2.3 µM, yielding an ECE-1/NEP selectivity ratio of >100 (22 nM vs. 2,300 nM) [1]. In stark contrast, the dual ECE/NEP inhibitor CGS 31447 exhibits nearly equipotent inhibition of both enzymes, with IC50 values of 17 nM for ECE-1 and 5 nM for NEP—a selectivity ratio of just 3.4-fold [2]. This quantitative difference demonstrates that CGS 35066 is specifically engineered for experiments where NEP inhibition would confound interpretation, whereas CGS 31447 is intentionally non-selective.

Selectivity NEP 24.11 Off-target activity

In Vivo Efficacy: Dose-Dependent Blockade of big ET-1 Pressor Response (98% at 10 mg/kg)

In conscious, catheterized rats, intravenous administration of CGS 35066 produced a robust, dose-dependent inhibition of the pressor response to exogenous big ET-1 (0.3 nmol/kg i.v.). At 30 minutes post-dose, CGS 35066 at 0.3, 1.0, 3.0, and 10.0 mg/kg i.v. blocked the big ET-1-induced increase in mean arterial pressure (area under the curve) by 61%, 78%, 93%, and 98%, respectively (p < 0.05 vs. vehicle for all doses) [1]. In a comparative study using the same conscious rat model, the classic inhibitor phosphoramidon at 30 mg/kg i.v. achieved only 65% inhibition of the proendothelin-1-induced pressor response [2]. Thus, CGS 35066 provides superior in vivo efficacy at a lower dose (10 mg/kg achieving 98% inhibition vs. 30 mg/kg achieving 65% for phosphoramidon).

In vivo pharmacology big ET-1 Pressor response

ACE Inhibition: None Detected at 10 mg/kg i.v. vs. Triple Inhibitor CGS 35601

CGS 35066 demonstrates complete functional selectivity over angiotensin-converting enzyme (ACE) in vivo. At a maximally effective dose for ECE-1 inhibition (10 mg/kg i.v.), CGS 35066 had no effect on the pressor response to angiotensin I (300 ng/kg i.v.), indicating an absence of ACE inhibitory activity under physiologically relevant conditions [1]. This contrasts sharply with triple vasopeptidase inhibitors like CGS 35601, which potently inhibit ACE (IC50 = 22 nM) alongside ECE-1 (IC50 = 55 nM) and NEP (IC50 = 2 nM) [2]. For researchers requiring isolated interrogation of the ECE-1/big ET-1/ET-1 pathway without modulation of the renin-angiotensin system, CGS 35066 offers a clean pharmacological profile unavailable from multi-targeted agents.

ACE Selectivity Angiotensin

Sustained In Vivo Duration of Action: 84% Inhibition at 120 Minutes Post-Dose

CGS 35066 exhibits a sustained duration of action in vivo, a critical parameter for experimental protocols requiring prolonged target engagement. In the conscious rat model, the ECE-1 inhibitory effect of CGS 35066 (10 mg/kg i.v.) remained robust at 120 minutes post-administration, with 84 ± 10% blockade of the big ET-1 pressor response [1]. This sustained activity is structurally attributed to the 3-dibenzofuranyl group, which enhances target residence time compared to earlier aminophosphonate leads [2]. In contrast, many earlier ECE inhibitors (e.g., phosphoramidon) exhibit shorter durations of action due to rapid clearance or metabolic instability. For experiments involving extended observation periods (e.g., 2-4 hour hemodynamic monitoring or ex vivo tissue assays), CGS 35066's sustained pharmacodynamic profile reduces the need for repeated dosing or continuous infusion.

Duration of action In vivo persistence Pharmacodynamics

Potency Advantage Over First-Generation Selective ECE Inhibitors: 22 nM vs. CGS 26303's 410 nM

CGS 35066 represents a substantial potency improvement over earlier non-peptidic ECE inhibitor leads. The lead compound CGS 26303, a dual ECE/NEP inhibitor, exhibited an ECE-1 IC50 of 410 nM [1]. Structure-based optimization—specifically replacement of the biphenyl substituent with a conformationally restricted 3-dibenzofuranyl group—yielded CGS 35066 with an 18.6-fold improvement in ECE-1 potency (IC50 = 22 nM) while simultaneously enhancing selectivity [2]. This quantitative progression demonstrates the value of the optimized chemotype for applications requiring maximal ECE-1 inhibition at minimal compound concentrations.

ECE-1 potency Lead optimization CGS 26303

CGS 35066: Defined Application Scenarios Based on Quantitative Differentiation Data


Cardiovascular Research: Isolated ECE-1 Target Validation in Hypertension Models

Use CGS 35066 to interrogate the specific contribution of ECE-1 to big ET-1-induced hypertension without confounding NEP or ACE inhibition. Based on the >100-fold selectivity over NEP and absence of ACE activity [1], CGS 35066 is the tool of choice for studies requiring unambiguous attribution of hemodynamic effects to the ECE-1/ET-1 pathway. The dose-dependent inhibition data (61-98% at 0.3-10 mg/kg i.v.) provide a validated dosing framework for conscious rodent hypertension models.

Cerebral Vasospasm Research: Subarachnoid Hemorrhage (SAH) Models

Employ CGS 35066 in SAH models to evaluate the pathogenic role of ECE-1-derived ET-1 in cerebral vasospasm. The compound has been used at 5 nmol/L to confirm ECE-1 specificity in cerebrospinal fluid from SAH patients [2] and has been shown to reduce the magnitude of cerebral vasospasm following experimental SAH . The sustained duration of action (84% inhibition at 120 min) supports single-dose protocols in acute SAH models requiring extended observation windows.

ET-1 Biosynthesis Pathway Dissection: big ET-1 vs. ET-1(1-31) Processing

Differentiate between ECE-1-dependent and ECE-1-independent pathways of ET-1 production using CGS 35066. As demonstrated in comparative pressor studies with phosphoramidon and thiorphan, CGS 35066 is significantly more effective against big ET-1-induced pressor responses than against ET-1(1-31)-mediated effects, confirming its utility in distinguishing ECE-1-mediated processing from alternative pathways [3]. This application is critical for researchers investigating the relative contributions of chymase, NEP, and ECE-1 to ET-1 biosynthesis in disease states.

In Vitro Enzymology: ECE-1 Activity Assays Requiring Minimal NEP Interference

Use CGS 35066 in cell-free and cell-based ECE-1 activity assays where NEP co-expression could confound results. The 22 nM IC50 for ECE-1 combined with the 2.3 µM IC50 for NEP [4] provides a >100-fold window that allows researchers to selectively block ECE-1 while leaving NEP activity largely intact. This selectivity window is particularly valuable in tissue homogenates or membrane preparations derived from tissues co-expressing both metalloproteases (e.g., kidney, brain, vasculature).

Technical Documentation Hub

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26 linked technical documents
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